4-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbenzene-1-sulfonamide
CAS No.: 946322-06-1
Cat. No.: VC4852540
Molecular Formula: C21H19FN2O4S
Molecular Weight: 414.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946322-06-1 |
|---|---|
| Molecular Formula | C21H19FN2O4S |
| Molecular Weight | 414.45 |
| IUPAC Name | 4-fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methylbenzenesulfonamide |
| Standard InChI | InChI=1S/C21H19FN2O4S/c1-14-12-17(8-9-18(14)22)29(26,27)23-16-7-6-15-4-2-10-24(19(15)13-16)21(25)20-5-3-11-28-20/h3,5-9,11-13,23H,2,4,10H2,1H3 |
| Standard InChI Key | PWBJHTFPTZKCHH-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CO4)C=C2)F |
Introduction
4-Fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbenzene-1-sulfonamide is a complex organic compound belonging to the sulfonamide class. Its structure integrates a fluorinated benzene ring, a furan moiety, and a tetrahydroquinoline scaffold, which collectively contribute to its unique chemical and biological properties. The compound's molecular formula is C21H19FN2O4S, with a molecular weight of 414.45 g/mol .
Key Structural Features:
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Fluorine Substitution: Enhances lipophilicity and metabolic stability.
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Sulfonamide Group (-SO2NH2): Known for its antimicrobial and pharmacological relevance.
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Tetrahydroquinoline Core: Provides a rigid framework for biological interactions.
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Furan Moiety: Adds aromaticity and potential for hydrogen bonding.
The compound is primarily studied for its potential applications in medicinal chemistry, particularly as a lead candidate in drug development targeting antimicrobial, anti-inflammatory, and antitumor pathways.
Synthesis Pathways
The synthesis of this compound involves multi-step organic reactions typically requiring precise control over reagents and conditions to achieve high yield and purity.
General Synthetic Approach:
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Furan Carbonylation: Introduction of the furan moiety via acylation reactions.
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Tetrahydroquinoline Derivative Formation: Cyclization reactions to construct the tetrahydroquinoline core.
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Sulfonamide Functionalization: Coupling with sulfonyl chloride derivatives to introduce the sulfonamide group.
This synthetic route highlights the versatility of sulfonamides in medicinal chemistry, allowing structural modifications to optimize pharmacological properties.
Pharmacological Potential:
The structural features of this compound make it an attractive candidate for various therapeutic applications:
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Antimicrobial Activity: Sulfonamides are well-known for their antibacterial properties by inhibiting folate synthesis in microbes.
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Anti-inflammatory Properties: The sulfonamide group may interact with enzymes involved in inflammatory pathways.
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Antitumor Applications: The tetrahydroquinoline core has been explored for cytotoxic activity against cancer cell lines .
Analytical Characterization
The compound can be characterized using advanced analytical techniques to confirm its structure and purity:
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NMR Spectroscopy (¹H, ¹³C): Provides detailed information about the chemical environment of atoms.
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR): Identifies functional groups through characteristic absorption bands.
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Elemental Analysis: Verifies the empirical formula by determining carbon, hydrogen, nitrogen content .
Comparative Data Table
To better understand the uniqueness of this compound, a comparison with related sulfonamide derivatives is provided:
| Property | Target Compound | Related Sulfonamide Derivative |
|---|---|---|
| Molecular Formula | C21H19FN2O4S | C18H18FN3O3S |
| Molecular Weight | 414.45 g/mol | 387.42 g/mol |
| Pharmacological Focus | Antimicrobial, Anti-inflammatory, Antitumor | Antimicrobial |
| Key Functional Groups | Sulfonamide (-SO2NH2), Fluorine Substitution | Sulfonamide (-SO2NH2), Chlorine Substitution |
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